
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid, commonly known as PPPC, is a chemical compound that has shown great potential in various fields of research and industry. It has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, such as PPPC, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of PPPC includes a six-membered piperidine ring, which is a nitrogen heterocycle . This structure is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry . The structure of PPPC is represented by the SMILES notation:C1CN(CCC1C(O)=O)c1ccc(c2ccccc2)nn1 . Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving PPPC are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
PPPC is a white powder . It has a molecular weight of 283.33 and a molecular formula of C16H17N3O2 . The boiling point of a similar compound, 1-(pyridin-4-yl)-piperidine-4-carboxylic acid, is predicted to be 407.9±35.0 °C .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could be further explored in the context of PPPC.
Antiviral Applications
Piperidine derivatives also have potential as antiviral agents . Their ability to interfere with viral replication could make them valuable in the development of new antiviral drugs.
Antimalarial Applications
The antimalarial potential of piperidine derivatives is another area of interest . They could be used in the synthesis of drugs to treat malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They could be effective in combating various bacterial and fungal infections.
Antihypertensive Applications
As antihypertensive agents , piperidine derivatives could be used in the management of high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have shown potential as analgesic and anti-inflammatory agents . They could be used in the treatment of pain and inflammation.
Anti-Alzheimer Applications
The potential use of piperidine derivatives in anti-Alzheimer’s disease therapy is another promising area of research . They could play a role in the development of drugs to treat Alzheimer’s disease.
Antipsychotic Applications
Lastly, piperidine derivatives have been utilized as antipsychotic agents . They could be beneficial in the treatment of various psychiatric disorders.
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as PPPC, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a great potential for future research and development in this field.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a similar piperidine nucleus have been found to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
Compounds with a similar piperidine nucleus have been found to inhibit the uptake of gaba, a neurotransmitter . This inhibition could potentially alter the balance of neurotransmitters in the brain, leading to various effects.
Biochemical Pathways
If it does inhibit gaba uptake as other piperidine nucleus compounds do , it could affect the GABAergic system, which plays a crucial role in neuronal excitability and muscle tone.
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRXFHPBCBONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



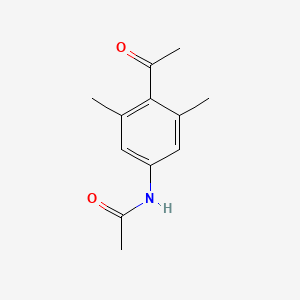

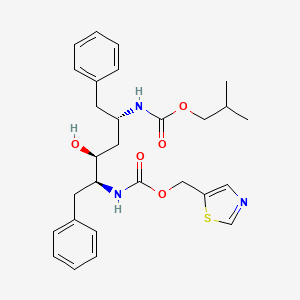


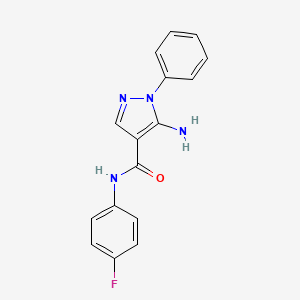

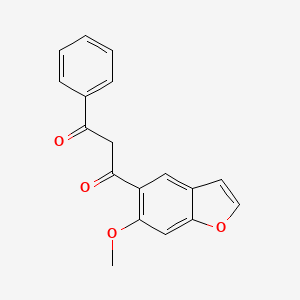
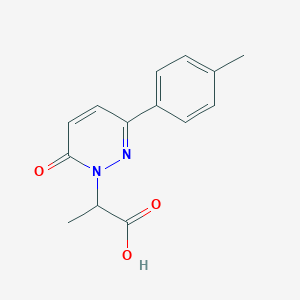
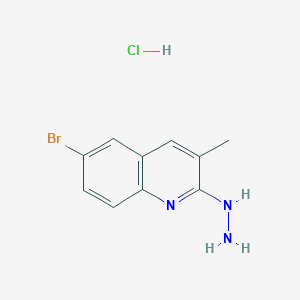
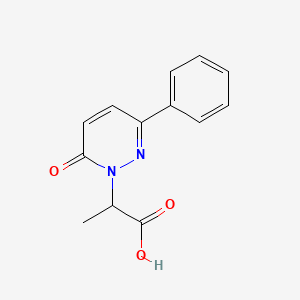
![3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318691.png)
![3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318698.png)
![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)